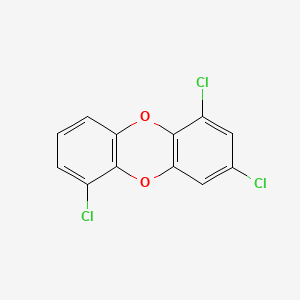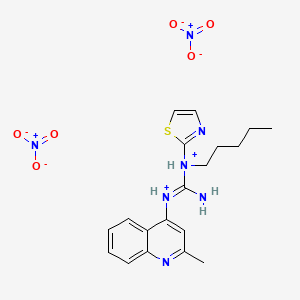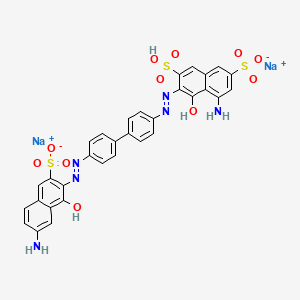
2,7-Naphthalenedisulfonic acid, 5-amino-3-((4'-((7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo)(1,1'-biphenyl)-4-yl)azo)-4-hydroxy-, disodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,7-Naphthalenedisulfonic acid, 5-amino-3-((4’-((7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo)(1,1’-biphenyl)-4-yl)azo)-4-hydroxy-, disodium salt is a complex organic compound. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains multiple functional groups including sulfonic acid, amino, and hydroxyl groups. This compound is often used in various scientific and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Naphthalenedisulfonic acid, 5-amino-3-((4’-((7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo)(1,1’-biphenyl)-4-yl)azo)-4-hydroxy-, disodium salt typically involves multiple steps. The process begins with the sulfonation of naphthalene to introduce sulfonic acid groups at the 2 and 7 positions. This is followed by the introduction of amino and hydroxyl groups through nitration and subsequent reduction reactions. The azo linkage is formed by diazotization of the amino group followed by coupling with another aromatic amine.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the introduction of functional groups and the formation of the azo linkage. The final product is purified through crystallization and filtration processes to obtain the disodium salt form.
化学反应分析
Types of Reactions
2,7-Naphthalenedisulfonic acid, 5-amino-3-((4’-((7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo)(1,1’-biphenyl)-4-yl)azo)-4-hydroxy-, disodium salt undergoes various chemical reactions including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The azo linkage can be reduced to form amines.
Substitution: The sulfonic acid groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium dithionite and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines and alcohols can react with the sulfonic acid groups under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted naphthalene derivatives.
科学研究应用
2,7-Naphthalenedisulfonic acid, 5-amino-3-((4’-((7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo)(1,1’-biphenyl)-4-yl)azo)-4-hydroxy-, disodium salt is used in a wide range of scientific research applications:
Chemistry: As a reagent in organic synthesis and as a dye intermediate.
Biology: In biochemical assays and as a staining agent for microscopy.
Medicine: As a component in diagnostic tests and as a potential therapeutic agent.
Industry: In the production of dyes, pigments, and other specialty chemicals.
作用机制
The compound exerts its effects through various mechanisms depending on the application. In biological systems, it can interact with proteins and nucleic acids through hydrogen bonding and electrostatic interactions. The azo linkage can undergo reduction to release aromatic amines, which can further interact with biological targets. The sulfonic acid groups enhance the solubility of the compound in aqueous environments, facilitating its use in various applications.
相似化合物的比较
Similar Compounds
1,5-Naphthalenedisulfonic acid: Another isomer with similar functional groups but different positional arrangement.
Armstrong’s acid (naphthalene-1,5-disulfonic acid): A fluorescent compound used in similar applications.
Uniqueness
2,7-Naphthalenedisulfonic acid, 5-amino-3-((4’-((7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo)(1,1’-biphenyl)-4-yl)azo)-4-hydroxy-, disodium salt is unique due to its specific arrangement of functional groups and the presence of the azo linkage. This gives it distinct chemical properties and makes it suitable for specialized applications in various fields.
属性
CAS 编号 |
68214-82-4 |
|---|---|
分子式 |
C32H22N6Na2O11S3 |
分子量 |
808.7 g/mol |
IUPAC 名称 |
disodium;4-amino-6-[[4-[4-[(7-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]phenyl]phenyl]diazenyl]-5-hydroxy-7-sulfonaphthalene-2-sulfonate |
InChI |
InChI=1S/C32H24N6O11S3.2Na/c33-20-6-1-18-12-26(51(44,45)46)29(31(39)24(18)14-20)37-35-21-7-2-16(3-8-21)17-4-9-22(10-5-17)36-38-30-27(52(47,48)49)13-19-11-23(50(41,42)43)15-25(34)28(19)32(30)40;;/h1-15,39-40H,33-34H2,(H,41,42,43)(H,44,45,46)(H,47,48,49);;/q;2*+1/p-2 |
InChI 键 |
KMGRDXNWDOWNGW-UHFFFAOYSA-L |
规范 SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=C(C=C4C=CC(=CC4=C3O)N)S(=O)(=O)[O-])N=NC5=C(C6=C(C=C(C=C6C=C5S(=O)(=O)O)S(=O)(=O)[O-])N)O.[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



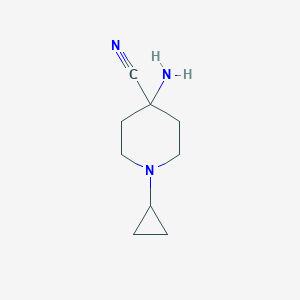
![[4-(4-Propylcyclohexyl)phenyl] 4-(4-propylphenyl)benzoate](/img/structure/B13773313.png)
![[(1R,2S,3S,4R)-3-diphenylphosphanyl-2-bicyclo[2.2.1]heptanyl]-diphenylphosphane](/img/structure/B13773314.png)

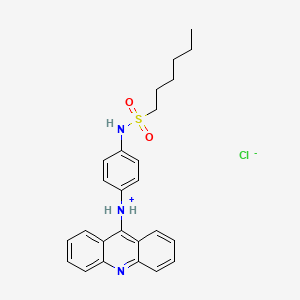
![2,3,6,7,8,9-Hexahydrobenzo[g][1,4]benzodioxine-6-carboxylic acid](/img/structure/B13773338.png)
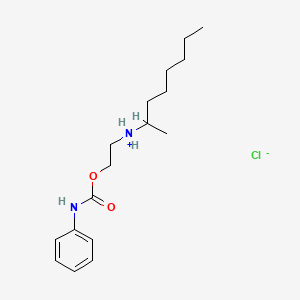
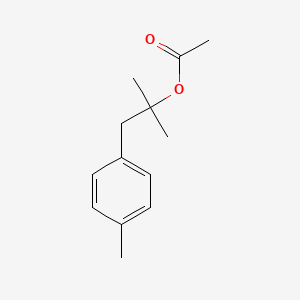
![2,2-bis[[3-(Hexylthio)-1-oxopropoxy]methyl]propane-1,3-diyl bis[3-(hexylthio)propionate]](/img/structure/B13773348.png)
